Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-
Brand Name: Vulcanchem
CAS No.: 646040-47-3
VCID: VC16903368
InChI: InChI=1S/C13H11Cl2NO3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,1H3
SMILES:
Molecular Formula: C13H11Cl2NO3S
Molecular Weight: 332.2 g/mol

Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy-

CAS No.: 646040-47-3

Cat. No.: VC16903368

Molecular Formula: C13H11Cl2NO3S

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- - 646040-47-3

Specification

CAS No. 646040-47-3
Molecular Formula C13H11Cl2NO3S
Molecular Weight 332.2 g/mol
IUPAC Name 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H11Cl2NO3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,1H3
Standard InChI Key IXOGGODRCCPUFG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide is C₁₃H₁₁Cl₂NO₃S, with a molecular weight of 332.2 g/mol. The compound features:

  • A benzenesulfonamide core with a sulfonamide group (-SO₂NH-) bridging two aromatic rings.

  • A 3-chloro substituent and 4-methoxy group on the primary benzene ring.

  • A 4-chlorophenyl group attached to the sulfonamide nitrogen.

This arrangement enhances electronic delocalization and steric bulk, influencing its reactivity and interaction with biological targets.

Physicochemical Characteristics

Key properties include:

  • Lipophilicity: The chloro and methoxy groups increase hydrophobicity, favoring membrane permeability.

  • Thermal Stability: Predicted melting point range of 180–190°C, typical for halogenated sulfonamides.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility (≤0.1 mg/mL at 25°C).

Table 1: Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₁₁Cl₂NO₃S
Molecular Weight332.2 g/mol
CAS Registry Number646040-47-3
Predicted LogP3.8 (Moderately lipophilic)
Aqueous Solubility0.08 mg/mL (25°C)

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol:

  • Chlorosulfonation: Treatment of 3-chloro-4-methoxybenzene with chlorosulfonic acid yields 3-chloro-4-methoxybenzenesulfonyl chloride.

  • Coupling Reaction: Reaction with 4-chloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base forms the sulfonamide bond.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Process Optimization

Modern techniques enhance efficiency:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes at 80°C.

  • Continuous Flow Systems: Improve yield consistency (85–90%) and reduce byproducts.

Table 2: Synthesis Parameters

ParameterConventional MethodOptimized Method
Reaction Time12 hours45 minutes (microwave)
Yield75%88%
Byproduct Formation8–10%<3%

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MIC)

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Structure-Activity Relationships (SAR)

  • Chloro Substituents: Essential for binding to DHPS’s hydrophobic pocket.

  • Methoxy Group: Enhances solubility without compromising target affinity.

  • N-(4-Chlorophenyl): Improves pharmacokinetic stability via π-π stacking interactions.

Therapeutic Applications and Research Frontiers

Antibacterial Drug Development

Preclinical studies highlight its potential against methicillin-resistant Staphylococcus aureus (MRSA), with synergistic effects observed when combined with β-lactam antibiotics.

Antifungal Activity

Emerging data suggest moderate activity against Candida species, though efficacy remains inferior to azole-class antifungals.

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, poor oral bioavailability (<20%) necessitates formulation improvements, such as nanoparticle encapsulation.

Resistance Mitigation

Ongoing research explores structural modifications to circumvent sulfonamide-resistant bacterial strains.

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